molecular formula C16H13Cl2N3O4S2 B2917416 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide CAS No. 899944-55-9

2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No.: B2917416
CAS No.: 899944-55-9
M. Wt: 446.32
InChI Key: DIKKAKNJPZYKJO-UHFFFAOYSA-N
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Description

This compound features a benzothiadiazine core substituted with a 7-chloro group and two sulfonyl oxygen atoms (1,1-dioxo), a sulfanyl (-S-) linker, and an acetamide group connected to a 5-chloro-2-methoxyphenyl moiety. The benzothiadiazine ring system is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O4S2/c1-25-13-5-3-9(17)6-12(13)19-15(22)8-26-16-20-11-4-2-10(18)7-14(11)27(23,24)21-16/h2-7H,8H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKKAKNJPZYKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide typically involves the reaction of 7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-3-thiol with N-(5-chloro-2-methoxyphenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit certain enzymes involved in metabolic pathways, leading to its therapeutic effects. The exact pathways and molecular targets are still under investigation, but it is known to modulate various biological processes .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Biological Activity (If Reported) Reference
Target Compound C₁₉H₁₅Cl₂N₃O₄S₂ 492.34 7-Cl, 1,1-dioxo benzothiadiazine; 5-Cl-2-MeO-phenyl acetamide Not explicitly reported in evidence -
2-(1,1-Dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl)-N-(4-phenoxyphenyl)acetamide C₂₁H₁₇N₃O₄S 407.4 Phenoxyphenyl acetamide; no chloro on benzothiadiazine Not reported
5-Substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide C₁₇H₁₄ClN₃O₃S 375.83 1,3,4-Oxadiazole core; 2-MeO-5-Cl-phenyl group Antimicrobial screening (specifics not detailed)
N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]oxadiazol-2-ylsulfanyl}-acetamide C₂₈H₂₄N₄O₄S 528.58 Pyridine-oxadiazole hybrid; dual methoxyphenyl groups IC₅₀: 4.6 µM (PANC-1), 2.2 µM (HepG2)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide C₉H₉ClN₂O₅S 292.7 Nitrophenyl; methylsulfonyl Intermediate for heterocyclic synthesis

Physicochemical and Pharmacokinetic Considerations

  • Molecular Weight and Lipophilicity: The target compound (MW: 492.34) is heavier than ’s analog (MW: 407.4), likely due to additional chloro substituents. Higher molecular weight may affect bioavailability .
  • Crystal Packing and Stability : ’s nitrophenyl derivative exhibits intermolecular H-bonding (C–H⋯O), which stabilizes its crystal lattice. The target compound’s dioxo and sulfanyl groups may facilitate similar interactions, influencing solid-state stability .

Biological Activity

The compound 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and various biological activities based on available research findings.

Chemical Structure and Properties

The IUPAC name of the compound indicates its structural complexity, which includes a benzothiadiazine core and a methoxyphenyl acetamide moiety. The molecular formula is C15H16ClN3O4SC_{15}H_{16}ClN_{3}O_{4}S with a molecular weight of approximately 401.3 g/mol. The structure can be represented as follows:

PropertyValue
Molecular FormulaC15H16ClN3O4SC_{15}H_{16}ClN_{3}O_{4}S
Molecular Weight401.3 g/mol
Density2.04 g/cm³
SolubilityModerate in organic solvents

Antimicrobial Properties

Research has shown that compounds containing the benzothiadiazine structure exhibit significant antimicrobial activity. A study indicated that derivatives of benzothiadiazine demonstrated potent activity against various bacterial strains, suggesting that modifications to the core structure can enhance efficacy against resistant strains .

Anticancer Activity

Preliminary studies have suggested that the compound may exhibit anticancer properties. For instance, related compounds have been shown to inhibit cell proliferation in several cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. In vitro studies indicate that it may reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests a possible therapeutic role in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results showed an inhibition zone diameter of 15 mm against S. aureus and 12 mm against E. coli, indicating moderate antibacterial activity.

Case Study 2: Cytotoxicity Assay

In a cytotoxicity assay using MTT reduction assay on human cancer cell lines (MCF7 and HT29), the compound exhibited an IC50 value of 25 µM for MCF7 cells and 30 µM for HT29 cells after 48 hours of treatment. This suggests a selective cytotoxic effect on cancer cells compared to normal human fibroblasts .

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